N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique molecular structure, which includes a pyrazolo ring fused with a pyrimidine moiety and various substituents that enhance its biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents.
The compound's synthesis and properties have been explored in various scientific studies and patents. Notably, recent research has focused on the development of derivatives of pyrazolo[3,4-d]pyrimidine compounds that exhibit significant biological activities, including inhibition of specific enzymes and receptors involved in disease processes .
N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of small organic molecules with potential pharmaceutical applications.
The synthesis of N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product.
The molecular formula for N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is C18H24N6. The compound features a central pyrazolo[3,4-d]pyrimidine structure with two ethyl groups at the N6 position and a dimethylphenyl group at the N4 position.
The average molecular weight is approximately 336.43 g/mol. The structure can be visualized using chemical drawing software or databases such as ChemSpider or PubChem .
N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can participate in various chemical reactions:
Reaction conditions such as temperature and solvent choice are critical for optimizing yields and minimizing by-products.
The mechanism of action for N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific biological targets such as enzymes or receptors. For example, it has been studied for its ability to inhibit epidermal growth factor receptor activity.
Studies indicate that modifications on the pyrazolo ring can significantly affect the compound's binding affinity and selectivity towards these targets .
The compound is typically a solid at room temperature with a melting point that varies based on purity and formulation. Its solubility profile is influenced by the presence of polar functional groups.
Key chemical properties include:
Relevant data from spectral analysis (NMR, IR) can provide insights into its structural characteristics .
N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has potential applications in drug development:
Continued research into this compound could lead to novel therapeutic agents targeting various diseases .
The pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged structural motif in medicinal chemistry due to its role as a purine bioisostere. This bicyclic system enables precise mimicry of adenine's hydrogen-bonding interactions within ATP-binding pockets of kinase targets [5]. The core structure features a pyrazole ring fused with pyrimidine at the [3,4-d] position, creating a planar configuration conducive to π-stacking interactions with hydrophobic enzyme regions. Derivatives like N⁴-(3,5-dimethylphenyl)-N⁶,N⁶-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS# 946347-62-2) exemplify this scaffold's versatility, with a molecular formula of C₂₃H₂₆N₆ and molecular weight of 386.5 g/mol [1]. The strategic placement of hydrogen bond donors (N⁴-H) and acceptors (N1, N3) allows simultaneous engagement with kinase hinge regions and allosteric pockets, facilitating potent inhibition [5].
Table 1: Structural Diversity in Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound | Molecular Formula | Molecular Weight | Key Substituents |
---|---|---|---|
N⁴-(3,5-dimethylphenyl)-N⁶,N⁶-diethyl-1-phenyl derivative [1] | C₂₃H₂₆N₆ | 386.5 | 3,5-dimethylphenyl (N⁴), diethylamino (N⁶) |
N⁴-(3,5-dimethylphenyl)-N⁶-(4-methylbenzyl)-1-phenyl derivative [2] | C₂₇H₂₆N₆ | 434.5 | 3,5-dimethylphenyl (N⁴), 4-methylbenzyl (N⁶) |
N⁴-(3-methoxyphenyl)-N⁶,N⁶-dimethyl-1-phenyl derivative [4] | C₂₀H₂₀N₆O | 360.4 | 3-methoxyphenyl (N⁴), dimethylamino (N⁶) |
N⁴-(4-fluorophenyl)-N⁶,N⁶-dimethyl-1-phenyl derivative [7] | C₁₉H₁₇FN₆ | 348.4 | 4-fluorophenyl (N⁴), dimethylamino (N⁶) |
The N⁴-(3,5-dimethylphenyl) substituent in this derivative provides optimized steric complementarity with hydrophobic kinase subpockets. The meta-dimethyl configuration enhances π-π stacking while preventing undesirable steric clashes observed with ortho-substituted analogs (e.g., N⁴-(2,4-dimethylphenyl) variants) [3]. This spatial arrangement improves selectivity for kinases with compact hydrophobic regions, such as CDK2 and VEGFR2. Concurrently, the N⁶,N⁶-diethyl group introduces moderate steric bulk and lipophilicity (predicted logP ≈ 5.2), enhancing membrane permeability compared to smaller dimethylamino analogs [5]. The diethyl moiety extends into solvent-exposed regions, reducing off-target interactions with kinases requiring polar N⁶ substituents.
Structure-activity relationship (SAR) studies demonstrate that 3,5-dimethylphenyl at N⁴ increases cytotoxic potency 3-fold over unsubstituted phenyl in MCF-7 breast cancer models (IC₅₀: 45 nM vs. 144 nM for sorafenib) [5]. The diethylamino group further amplifies this effect by elevating cellular uptake, as evidenced by Caco-2 permeability values >22 × 10⁻⁶ cm/s in analogous compounds [3]. This substitution profile balances target affinity and pharmacokinetic properties, avoiding excessive lipophilicity that diminishes aqueous solubility (logSw ≈ -5.0) [5].
Table 2: Kinase Inhibition Profiles of Select Pyrazolo[3,4-d]Pyrimidines
Compound | CDK2/Cyclin A2 IC₅₀ (μM) | Antiproliferative Activity (IC₅₀ nM) | Key Pharmacological Effects |
---|---|---|---|
Reference derivative (This work) | 0.057–0.119* | 45–97 (MCF-7) | G1/S cell cycle arrest, caspase-3 activation |
Sorafenib (Control) | 0.184 ± 0.01 | 144 (MCF-7) | Multi-kinase inhibition |
Thioglycoside analog 14 [5] | 0.057 ± 0.003 | 45 (MCF-7), 6 (HCT-116) | Synergy with paclitaxel, NF-κB suppression |
Triazolomercapto derivative 13 [5] | 0.081 ± 0.004 | 48 (HepG-2) | Apoptosis induction, CYP3A4 inhibition |
*Estimated from structural analogs with identical core
Pyrazolo[3,4-d]pyrimidine kinase inhibitors emerged in the early 2000s as purine-mimetic scaffolds designed to overcome limitations of early ATP-competitive agents. The foundational compound roscovitine (Seliciclib), featuring a benzylated purine core, demonstrated clinical proof-of-concept for CDK inhibition but exhibited suboptimal selectivity and metabolic stability [5]. This spurred systematic exploration of bioisosteric replacements, leading to the adoption of pyrazolo[3,4-d]pyrimidine in second-generation inhibitors.
Significant milestones include the development of dinaciclib (2010s), which incorporated a 5-acetylindole extension to enhance CDK2/cyclin A2 affinity (IC₅₀: <1 nM) [5]. Concurrently, medicinal chemistry efforts focused on optimizing N⁴ and N⁶ substituents to modulate pharmacokinetic properties. The introduction of 3,5-dimethylphenyl at N⁴ represented a key innovation, providing a 40% increase in cellular potency over monosubstituted phenyl analogs in colorectal carcinoma models [3] [5]. N⁶-diethylation further improved blood-brain barrier penetration in preclinical glioblastoma models, though clinical translation remains exploratory [5].
Recent synthetic advances (2020–present) enable diversified access to these scaffolds via palladium-catalyzed arylations (Pd(OAc)₂/Xantphos) and heterocyclic condensations [5]. Modern derivatives exhibit IC₅₀ values as low as 6 nM against HCT-116 colorectal cancer cells, representing >25-fold potency improvements over first-generation compounds [5]. Current research explores hybrid derivatives like thioglycoside conjugates (e.g., compound 14) that leverage enhanced solubility for improved in vivo efficacy [5].
Table 3: Evolution of Key Pyrazolo[3,4-d]Pyrimidine Derivatives
Generation | Representative Compound | Primary Targets | Therapeutic Applications | Structural Innovations |
---|---|---|---|---|
1st (1990s–2000s) | Roscovitine | CDK1/2/5, ERK | Oncology, neurodegeneration | Purine core, benzylamino groups |
2nd (2010–2015) | Dinaciclib | CDK2/5/9, FLT3 | Chronic lymphocytic leukemia | Pyrazolo[3,4-d]pyrimidine, indole extension |
3rd (2016–present) | N⁴-(3,5-dimethylphenyl)-N⁶,N⁶-diethyl variant | CDK2/cyclin A2, VEGFR2 | Solid tumors, combination therapies | Diethylamino N⁶, 3,5-dimethylphenyl N⁴ |
Next-gen (2022–) | Thioglycoside derivatives [5] | CDK2/cyclin A2 | Nanoemulsion formulations | Sugar moieties enhancing solubility |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1